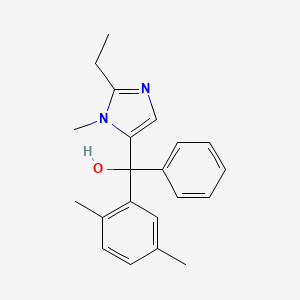
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine, also known as CPP or 3-CMC, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a piperazine derivative that has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. In
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine binds to the NMDA receptor at a site that is distinct from the glutamate binding site. This binding results in a reduction in the amount of glutamate required to activate the receptor, leading to an increase in receptor activity. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to enhance the activity of the NMDA receptor in a number of brain regions, including the hippocampus and prefrontal cortex.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the central nervous system. In animal studies, 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to enhance learning and memory, and to improve cognitive function. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has a number of advantages as a tool for studying the NMDA receptor. It is a potent and selective antagonist of the receptor, and its effects are reversible. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine in lab experiments. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to have some toxic effects at high doses, and its effects on the NMDA receptor may not be representative of the receptor's function in vivo.
Orientations Futures
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine and its potential use in studying the central nervous system. One area of research is the development of more selective NMDA receptor antagonists that can be used to study specific subtypes of the receptor. Another area of research is the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine in animal models of neurological disorders, such as Alzheimer's disease and schizophrenia, to better understand the role of the NMDA receptor in these conditions. Finally, there is potential for the development of new drugs based on the structure of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine that could have therapeutic applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine involves the reaction of 3-methylbenzyl chloride with cyclohex-3-en-1-ol in the presence of a strong base to form 3-cyclohexen-1-ylmethylbenzene. This intermediate is then reacted with piperazine in the presence of a catalyst to form 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine. The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been described in detail in a number of scientific publications.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been used in scientific research as a tool for studying the NMDA receptor and its role in the central nervous system. The NMDA receptor is involved in a number of physiological processes, including learning and memory, and is also implicated in a number of neurological disorders, such as Alzheimer's disease and schizophrenia. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to bind to the NMDA receptor and modulate its activity, making it a useful tool for studying the receptor's function.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-17-6-5-9-19(14-17)16-21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-3,5-6,9,14,18H,4,7-8,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCQTBZXCZECIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)

![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)